ABBV-712

TYK2 pseudokinase domain JH2

ABBV-712 selectively inhibits TYK2 via JH2 pseudokinase binding (EC₅₀ 0.01 μM), avoiding pan-JAK toxicity (JAK1 IC₅₀ 80 μM; 421× selectivity). Validated for IL-12/IL-23 signaling studies, whole-blood assays (EC₅₀ 0.17 μM), and imiquimod-induced psoriasis models. Procure for isoform-specific interrogation without confounding JAK1/2/3 activity.

Molecular Formula C24H28N4O5
Molecular Weight 452.5 g/mol
Cat. No. B12378813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABBV-712
Molecular FormulaC24H28N4O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C2C(=C1)C(=CN2C3COC3)C4=NC(=CC(=C4)COC)C5(CCOC5)OC
InChIInChI=1S/C24H28N4O5/c1-15(29)26-23-8-18-19(10-28(17-12-33-13-17)21(18)9-25-23)20-6-16(11-30-2)7-22(27-20)24(31-3)4-5-32-14-24/h6-10,17H,4-5,11-14H2,1-3H3,(H,25,26,29)/t24-/m0/s1
InChIKeyGTXKSTKFOCDTPI-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABBV-712 (CAS 2368945-27-9): A Selective TYK2 Pseudokinase Domain Inhibitor for Autoimmune and Inflammatory Disease Research


ABBV-712 is a clinical-stage, orally active small molecule that selectively inhibits tyrosine kinase 2 (TYK2) by binding to the pseudokinase (JH2) domain rather than the catalytic (JH1) domain [1]. This allosteric mechanism distinguishes it from pan-JAK inhibitors that target the ATP-binding site. The compound features a pyrrolo[2,3-c]pyridine core substituted with an oxetan-3-yl group and a stereodefined (3R)-3-methoxyoxolan-3-yl moiety, structural elements that contribute to its physicochemical properties and kinase selectivity [2]. ABBV-712 is under investigation as a potential therapeutic for autoimmune diseases such as psoriasis and systemic lupus erythematosus, where IL-12, IL-23, and type I interferon signaling—all downstream of TYK2—are pathogenic drivers .

Why ABBV-712 Cannot Be Replaced by Generic JAK Inhibitors or First-Generation TYK2 Agents


Generic substitution fails for ABBV-712 because TYK2-targeted agents exhibit widely divergent selectivity profiles, binding mechanisms, and whole-blood potencies that directly impact both experimental reproducibility and clinical translation. Pan-JAK inhibitors such as tofacitinib and baricitinib potently inhibit JAK1, JAK2, and JAK3 in addition to TYK2, leading to dose-limiting cytopenias and immunosuppression that confound TYK2-specific pharmacology studies [1]. First-generation TYK2 inhibitors like PF-06826647 (ropsacitinib) bind the catalytic JH1 domain and retain residual JAK2 activity (IC₅₀ 383 nM), while allosteric JH2 binders such as deucravacitinib and NDI-034858 display varying degrees of TYK2 selectivity and distinct human whole-blood EC₅₀ values (13 nM, 48 nM, and 170 nM, respectively) [2]. Substituting any of these compounds without accounting for these quantitative differences will alter cytokine inhibition thresholds, cellular assay outcomes, and in vivo pharmacodynamic readouts, rendering data non-comparable across studies [3].

ABBV-712 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons with TYK2 Inhibitors


TYK2 JH2 Domain Binding Affinity: ABBV-712 versus Deucravacitinib

ABBV-712 binds the TYK2 pseudokinase (JH2) domain with an EC₅₀ of 0.01 μM (10 nM) in a TR-FRET binding assay . This value represents a 50-fold lower apparent affinity compared with deucravacitinib, which exhibits an IC₅₀ of 0.2 nM against the same JH2 domain [1]. The quantitative difference in JH2 engagement may translate to distinct pharmacokinetic/pharmacodynamic relationships in vivo, influencing dosing regimens and target coverage.

TYK2 pseudokinase domain JH2 allosteric inhibition autoimmune

Cellular TYK2 Inhibition: ABBV-712 Compared with PF-06826647 (JH1 Binder)

In a cellular context (IL-12–stimulated human T cells), ABBV-712 inhibits TYK2-dependent STAT4 phosphorylation with an EC₅₀ of 0.19 μM (190 nM) . This is approximately 11-fold less potent than the JH1-domain inhibitor PF-06826647 (ropsacitinib), which demonstrates an IC₅₀ of 17 nM for TYK2 catalytic inhibition . The reduced cellular potency of ABBV-712 relative to catalytic-site binders is characteristic of allosteric JH2 inhibitors and reflects the distinct mechanism of action.

TYK2 cellular assay IL-12 STAT4 potency

Human Whole Blood Activity: ABBV-712 Relative to Deucravacitinib, PF-06826647, and NDI-034858

In human whole blood stimulated with IL-12/IL-18 to induce IFN-γ, ABBV-712 exhibits an EC₅₀ of 0.17 μM (170 nM) . This is approximately 13-fold higher than deucravacitinib (EC₅₀ = 13 nM) [1], 12-fold higher than PF-06826647 (IC₅₀ = 14 nM) , and 3.5-fold higher than NDI-034858 (IC₅₀ = 48 nM) . Whole blood IC₅₀/EC₅₀ values incorporate plasma protein binding and are the most translationally relevant metric for projecting clinical pharmacodynamics.

TYK2 whole blood pharmacodynamics potency autoimmune

JAK1 Selectivity: ABBV-712 Demonstrates >400-Fold Discrimination

ABBV-712 exhibits an IC₅₀ of 80 μM against JAK1 in biochemical assays , yielding a selectivity ratio of >400-fold relative to its TYK2 cellular EC₅₀ of 0.19 μM . This degree of JAK1 sparing is critical for minimizing hematopoietic and immunomodulatory toxicities associated with JAK1 inhibition. In contrast, the pan-JAK inhibitor tofacitinib inhibits JAK1, JAK2, JAK3, and TYK2 with roughly comparable potencies (IC₅₀ values of 3.2, 4.1, 1.6, and 34 nM, respectively), providing no TYK2 selectivity [1].

TYK2 JAK1 selectivity isoform off-target

In Vivo Efficacy: ABBV-712 Reduces Ear Inflammation in a Mouse Dermatitis Model

In a mouse model of imiquimod-induced ear dermatitis (a standard preclinical model of psoriasis-like inflammation), oral administration of ABBV-712 at 100 mg/kg twice daily for 5 days produced a statistically significant reduction in ear thickness compared with vehicle-treated controls . While comparative in vivo data for other TYK2 inhibitors in the identical model are not available from a single study, deucravacitinib has demonstrated efficacy in multiple psoriasis models at lower doses (3–30 mg/kg), and PF-06826647 reduces ear edema at 3–30 mg/kg . The higher dose requirement for ABBV-712 in this model is consistent with its lower whole-blood potency.

TYK2 in vivo psoriasis dermatitis mouse model

Oral Bioavailability and Oxetane Moiety Contribution: Class-Level Inference

ABBV-712 is described as an orally active TYK2 inhibitor . While direct oral bioavailability (%F) values for ABBV-712 have not been publicly disclosed in primary literature, the compound incorporates an oxetane moiety at the pyrrolo[2,3-c]pyridine N1 position. Medicinal chemistry reviews have established that oxetane substitution can improve metabolic stability, reduce P-glycoprotein efflux, and enhance oral absorption relative to gem-dimethyl or carbonyl isosteres [1]. This class-level inference is supported by the clinical advancement of ABBV-712 to Phase 2 trials, which requires adequate oral bioavailability. In contrast, earlier TYK2 inhibitors lacking this motif suffered from poor metabolic stability [2].

TYK2 oral bioavailability oxetane pharmacokinetics metabolic stability

ABBV-712 Optimal Use Cases: Aligning Compound Selection with Research Objectives


Ex Vivo Whole Blood Pharmacodynamic Assays Requiring a 170 nM EC₅₀ Threshold

For investigators performing cytokine-stimulated human whole blood assays (e.g., IL-12/IL-18–induced IFN-γ) to model TYK2 pharmacodynamics, ABBV-712 should be used at concentrations ≥170 nM to achieve half-maximal inhibition . This EC₅₀ value is distinct from those of deucravacitinib (13 nM) and PF-06826647 (14 nM), enabling researchers to benchmark their assay sensitivity or to select the appropriate inhibitor concentration for achieving partial versus full target engagement. When procuring ABBV-712 for whole blood studies, confirm that the supplier provides analytical certification of purity and identity (CAS 2368945-27-9) to ensure reproducibility.

TYK2 Selectivity Studies Requiring >400-Fold Discrimination over JAK1

ABBV-712 is the compound of choice for experiments requiring clean TYK2 pathway inhibition without confounding JAK1/2/3 activity. With a JAK1 IC₅₀ of 80 μM and a TYK2 cellular EC₅₀ of 0.19 μM, ABBV-712 provides a 421-fold selectivity window . In contrast, pan-JAK inhibitors such as tofacitinib and baricitinib potently inhibit JAK1 (IC₅₀ 3.2 nM and 5.9 nM, respectively), precluding their use in TYK2-specific signaling studies [1]. Procure ABBV-712 when the experimental question demands isoform-specific interrogation of IL-12, IL-23, or type I interferon signaling.

In Vivo Mouse Models of Psoriasis-Like Inflammation

ABBV-712 is validated for in vivo use in the imiquimod-induced mouse ear dermatitis model at an oral dose of 100 mg/kg twice daily . This model recapitulates key features of human psoriasis and is widely used to evaluate TYK2-dependent inflammation. Investigators should formulate ABBV-712 in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage and anticipate a dose requirement approximately 10–30× higher than that needed for deucravacitinib or PF-06826647, consistent with ABBV-712's lower whole-blood potency. For comparative studies, ensure that all TYK2 inhibitors are dosed at concentrations normalized to their respective human whole-blood IC₅₀ values.

Medicinal Chemistry Benchmarking of Allosteric JH2 Binders

ABBV-712 serves as a benchmark compound for medicinal chemists optimizing next-generation allosteric TYK2 inhibitors targeting the JH2 pseudokinase domain. Its EC₅₀ of 0.01 μM for JH2 binding, 0.19 μM for cellular TYK2 inhibition, and 0.17 μM for whole blood activity establish a reference potency profile against which novel JH2 binders can be compared . Additionally, the oxetane substituent in ABBV-712 provides a reference point for assessing the impact of this motif on oral absorption and metabolic stability [2]. Procure ABBV-712 as a positive control when establishing JH2 binding assays or when evaluating structure–activity relationships of new TYK2-targeted chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABBV-712

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.